molecular formula C14H10O4 B096049 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione CAS No. 17648-03-2

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione

Cat. No. B096049
Key on ui cas rn: 17648-03-2
M. Wt: 242.23 g/mol
InChI Key: FVXPBEUYCCZFJT-UHFFFAOYSA-N
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Patent
US04645727

Procedure details

A mixture of 21 grams (0.09 mole) of leucoquinizarine, 30 grams (0.22 mole) of p-(2-aminoethyl)phenol in 150 milliliters of pyridine was refluxed for 12 hours. The mixture was cooled to room temperature and poured into 2 liters of water. Thereafter, the product was filtered, washed with water, and recrystillized from acetic acid to yield 26 grams, (60%) of 1,4-bis[2-(p-hydroxyphenyl)ethylamino]anthraquinone as a blue powder, m.p. 240°-242° C.; vis (DMF), λmax 644 nm (ε16,600); 598 nm (ε14,100); ms 478 (M+); Calcd. for C30H26N2O4 : C, 75.29; H, 5.48; N, 5.86; O, 13.38; Found: C, 75.46; H, 5.32; N, 5.69; O, 13.26.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:15](=O)[C:14]2[C:5](=[C:6]([OH:18])[C:7]3[C:12]([C:13]=2[OH:17])=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:3](=O)[CH2:2]1.[NH2:19][CH2:20][CH2:21][C:22]1[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=1.[OH2:29]>N1C=CC=CC=1>[OH:28][C:25]1[CH:26]=[CH:27][C:22]([CH2:21][CH2:20][NH:19][C:15]2[C:14]3[C:13](=[O:17])[C:12]4[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=4)[C:6](=[O:18])[C:5]=3[C:3]([NH:19][CH2:20][CH2:21][C:22]3[CH:27]=[CH:26][C:25]([OH:29])=[CH:24][CH:23]=3)=[CH:2][CH:1]=2)=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=O)O)O
Name
Quantity
30 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
Thereafter, the product was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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